REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][CH:10]([C:12](O)=[O:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CCN(CC)CC.ClC(OC(C)C)=O>C1COCC1>[C:1]([N:8]1[CH2:9][CH:10]([CH2:12][OH:13])[CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
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Name
|
|
Quantity
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1.6 g
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Type
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reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)C(=O)O
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h at 0° C.
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a white precipitate almost immediately
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered out
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to 0° C. again
|
Type
|
ADDITION
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Details
|
aqueous NaBH4 solution (900 mg, 5 ml) was added via pipette
|
Type
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STIRRING
|
Details
|
stirred for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NaHCO3 solution (50 mL)
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Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (200 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
CONCENTRATION
|
Details
|
Concentrating the filtrate in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |